Cy3-PEG3-SCO

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C47H65ClN4O6 |

|---|---|

分子量 |

817.5 g/mol |

IUPAC 名称 |

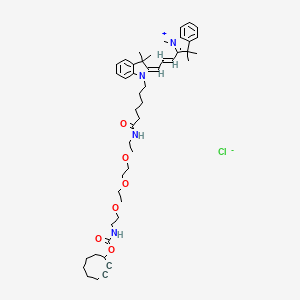

cyclooct-2-yn-1-yl N-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate chloride |

InChI |

InChI=1S/C47H64N4O6.ClH/c1-46(2)38-21-13-15-23-40(38)50(5)42(46)25-18-26-43-47(3,4)39-22-14-16-24-41(39)51(43)30-17-9-12-27-44(52)48-28-31-54-33-35-56-36-34-55-32-29-49-45(53)57-37-19-10-7-6-8-11-20-37;/h13-16,18,21-26,37H,6-10,12,17,19,27-36H2,1-5H3,(H-,48,49,52,53);1H |

InChI 键 |

YJENQKDZBCQXLX-UHFFFAOYSA-N |

手性 SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |

规范 SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cy3-PEG3-SCO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Cy3-PEG3-SCO, a fluorescent probe widely utilized in biological research and drug development. This molecule is a cornerstone of bioorthogonal chemistry, enabling the precise fluorescent labeling of biomolecules in complex biological systems.

Core Chemical Properties

This compound is a trifunctional molecule composed of a Cyanine3 (Cy3) fluorophore, a three-unit polyethylene (B3416737) glycol (PEG) linker, and a strained cyclooctyne (B158145) (SCO) reactive group. Each component imparts distinct and crucial characteristics to the molecule.

-

Cy3 (Cyanine3): A bright and photostable fluorescent dye that emits in the orange-red region of the visible spectrum.[1] It is known for its high molar extinction coefficient and good quantum yield, making it an excellent choice for a wide range of fluorescence-based applications.[1]

-

PEG3 (Polyethylene Glycol): A three-unit polyethylene glycol linker. This hydrophilic spacer enhances the aqueous solubility of the molecule, reduces non-specific binding, and provides a flexible arm to minimize steric hindrance between the dye and the target biomolecule.[2]

-

SCO (Strained Cyclooctyne): A reactive group that facilitates covalent bond formation with azide-containing molecules through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3] This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and selectivity under physiological conditions without interfering with native biological processes.[]

Quantitative Data Summary

The following tables summarize the key physicochemical and spectral properties of this compound. Data for the core Cy3 fluorophore is provided for reference.

| Physicochemical Properties | |

| Property | Value |

| Molecular Formula | C₄₇H₆₅ClN₄O₆[5] |

| Molecular Weight | 817.50 g/mol [5] |

| Appearance | Dark red solid |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF). The PEG3 linker enhances solubility in aqueous buffers. |

| Storage Conditions | Store at -20°C, protected from light and moisture.[2] |

| Fluorescence Properties of Cy3 Core | |

| Property | Value |

| Excitation Maximum (λex) | ~550 nm[1][6] |

| Emission Maximum (λem) | ~570 nm[1][6] |

| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | ~0.15 (conjugate dependent) |

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the strained cyclooctyne group, which readily undergoes a [3+2] cycloaddition reaction with azides to form a stable triazole linkage.[3] This reaction is highly efficient and does not require a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo studies.[3][]

The stability of the molecule is influenced by both the Cy3 dye and the SCO group. The Cy3 dye is sensitive to light and should be protected from prolonged exposure to prevent photobleaching.[7] Its fluorescence is stable over a broad pH range, though degradation can occur at pH levels above 7.5.[7] The strained cyclooctyne ring can be susceptible to hydrolysis, especially under harsh acidic or basic conditions. For optimal stability, it is recommended to store the compound in a lyophilized form or as a stock solution in an anhydrous organic solvent like DMSO at -20°C.[7] Aqueous solutions should be prepared fresh for each use.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol outlines a general procedure for labeling an azide-modified protein with this compound.

Materials:

-

Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare a stock solution of this compound: Dissolve the required amount of this compound in anhydrous DMSO to create a 10 mM stock solution.[6]

-

Prepare the protein solution: Dilute the azide-modified protein in the reaction buffer to a concentration of 1-5 mg/mL.[6]

-

Initiate the reaction: Add a 5 to 20-fold molar excess of the this compound stock solution to the protein solution. Mix gently by pipetting.[6]

-

Incubate: Protect the reaction from light and incubate at room temperature for 1-4 hours, or at 4°C overnight.[6]

-

Purify the conjugate: Remove unreacted dye from the labeled protein using a desalting column, size-exclusion chromatography, or dialysis.[8]

-

Characterize the conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the Cy3 dye (at ~550 nm) and the protein (at 280 nm). The labeled protein is now ready for downstream applications.[9]

Protocol 2: General Oligonucleotide Labeling

This protocol describes a general method for labeling an azide-modified oligonucleotide.

Materials:

-

Azide-modified oligonucleotide

-

This compound

-

Anhydrous DMSO

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

-

Purification supplies (e.g., desalting column or HPLC)

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mg/mL.

-

Prepare the oligonucleotide solution: Dissolve the azide-modified oligonucleotide in nuclease-free water or buffer.

-

Set up the reaction: In a microcentrifuge tube, combine the azide-modified oligonucleotide with a 1.5- to 3-fold molar excess of the this compound stock solution in the conjugation buffer.

-

Incubate: Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight, protected from light.[10]

-

Purify: Purify the labeled oligonucleotide using a desalting column or by ethanol (B145695) precipitation to remove unreacted dye.[11] For higher purity, HPLC purification is recommended.[10]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of the SPAAC reaction between this compound and an azide-modified biomolecule.

Caption: General workflow for the fluorescent labeling of an azide-modified protein with this compound.

References

- 1. Cyanine, Cy3 Secondary Abs - Jackson ImmunoResearch [jacksonimmuno.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. glenresearch.com [glenresearch.com]

An In-depth Technical Guide to the Cy3-PEG3-SCO Reaction with Azide Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, kinetics, and practical application of the Cy3-PEG3-SCO reagent in its reaction with azide-functionalized molecules. The core of this bioconjugation strategy lies in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry.

Introduction to this compound and SPAAC

This compound is a fluorescent labeling reagent composed of three key moieties:

-

Cy3: A bright and photostable cyanine (B1664457) dye that fluoresces in the orange-red region of the visible spectrum.

-

PEG3: A short, hydrophilic triethylene glycol linker that enhances water solubility and minimizes steric hindrance during conjugation.

-

SCO (S-Cyclooctyne): A strained alkyne that is the reactive handle for the bioorthogonal reaction.

The reaction between this compound and an azide-modified molecule is a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This is a type of [3+2] cycloaddition reaction between a strained alkyne (the cyclooctyne) and an azide (B81097). The inherent ring strain of the cyclooctyne (B158145) dramatically lowers the activation energy of the reaction, enabling it to proceed efficiently at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[1] This bioorthogonality makes SPAAC an ideal tool for labeling biomolecules in complex biological systems, including live cells.[2][3] The reaction results in the formation of a stable, covalent triazole linkage.[1]

The SPAAC Reaction Mechanism

The driving force for the SPAAC reaction is the high ring strain of the cyclooctyne. This strain is released upon the [3+2] cycloaddition with an azide, leading to the formation of a stable triazole ring. The reaction is highly selective and does not interfere with other functional groups typically found in biological systems.

A simplified diagram of the SPAAC reaction mechanism.

Quantitative Data: Reaction Kinetics

While specific kinetic data for this compound is not widely published, the reactivity is determined by the SCO moiety. The following table summarizes the second-order rate constants for various cyclooctyne derivatives with benzyl (B1604629) azide, providing a strong indication of the expected reactivity.

| Cyclooctyne Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| Cyclooctyne (OCT) | ~0.0024 | The parent, unsubstituted cyclooctyne. |

| Monofluorinated Cyclooctyne (MOFO) | ~0.045 | Fluorination increases reactivity. |

| Difluorinated Cyclooctyne (DIFO) | ~0.3 | Further fluorination enhances the reaction rate. |

| Dibenzocyclooctyne (DIBO/DBCO) | 0.1 - 0.9 | A commonly used cyclooctyne with good reactivity.[4] |

| Bicyclo[6.1.0]nonyne (BCN) | 0.15 - 1.0 | Another widely used cyclooctyne with excellent kinetics.[4] |

| Azacyclooctyne (AZA) | ~0.1 | Introduction of a heteroatom can influence reactivity. |

| Dibenzoazacyclooctyne (DIBAC) | ~0.3 | A derivative of DIBO with a nitrogen atom in the ring. |

| Biarylazacyclooctynone (BARAC) | ~0.9 | One of the faster cyclooctynes reported. |

Note: Reaction rates can be influenced by factors such as solvent, temperature, and the specific structure of the azide.

Experimental Protocols

This section provides a general framework for labeling azide-modified proteins and for live-cell imaging using this compound.

Labeling of Azide-Modified Proteins

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials:

-

Azide-modified protein of interest in a suitable buffer (e.g., PBS, pH 7.4). Avoid buffers containing sodium azide.

-

This compound stock solution (e.g., 10 mM in anhydrous DMSO).

-

Purification column (e.g., size-exclusion chromatography) appropriate for the protein size.

Procedure:

-

Preparation of Protein and Reagent:

-

Labeling Reaction:

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.[7] The final concentration of DMSO should be kept below 10% to avoid protein denaturation.[1]

-

Gently mix the reaction.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[5] For sensitive proteins, longer incubation at 4°C is recommended.[5]

-

-

Purification:

-

Remove unreacted this compound using a desalting spin column or size-exclusion chromatography.[1]

-

-

Characterization:

Live-Cell Labeling

This protocol outlines a general procedure for labeling azide-modified biomolecules on the surface of live cells.

Materials:

-

Cells with azide groups incorporated into their surface glycans (e.g., via metabolic labeling with an azide-containing sugar like Ac₄ManNAz).

-

This compound.

-

Complete cell culture medium.

-

Phosphate-buffered saline (PBS).

Procedure:

-

Metabolic Labeling (if necessary):

-

Culture cells in a medium containing an azide-functionalized metabolic precursor (e.g., 25-50 µM Ac₄ManNAz) for 24-48 hours to allow for incorporation into cellular biomolecules.[2]

-

-

SPAAC Reaction:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in pre-warmed complete culture medium to a final concentration of 20-50 µM.[2]

-

Wash the cells twice with warm PBS.

-

Add the this compound containing medium to the cells and incubate for 15-30 minutes at 37°C, protected from light.[2]

-

-

Washing and Imaging:

-

Wash the cells three times with warm PBS to remove unreacted probe.[2]

-

If desired, counterstain with a nuclear stain (e.g., Hoechst 33342).

-

Image the cells using a fluorescence microscope with appropriate filter sets for Cy3.

-

Mandatory Visualizations

A general experimental workflow for bioconjugation using this compound.

Conclusion

The this compound reagent, through the robust and bioorthogonal SPAAC reaction, offers a powerful and versatile tool for the fluorescent labeling of azide-modified biomolecules. Its high specificity, efficiency under physiological conditions, and the brightness of the Cy3 fluorophore make it an invaluable asset for researchers in cell biology, proteomics, and drug development. The provided protocols and data serve as a comprehensive guide to effectively incorporate this technology into experimental designs.

References

Navigating the Needle's Eye: A Technical Guide to the Solubility and Stability of Cy3-PEG3-SCO in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Cy3-PEG3-SCO, a fluorescent labeling reagent crucial for bioconjugation. Understanding these properties is paramount for ensuring the success of applications ranging from cellular imaging to the development of targeted therapeutics. This document synthesizes available data, outlines detailed experimental protocols for in-house validation, and presents visual workflows to guide researchers in the optimal use and handling of this reagent.

Note: Specific quantitative data for this compound is not widely available in public literature. The information presented herein is based on data from the closely related compound Cy3-PEG7-SCO and the well-established chemical principles governing its constituent parts: the Cy3 fluorophore, the Polyethylene (B3416737) Glycol (PEG) linker, and the strained Cyclooctyne (B158145) (SCO) reactive group. Researchers are strongly encouraged to perform their own validation for critical applications.

Core Concepts: Understanding the Components

The behavior of this compound in aqueous environments is a direct consequence of the properties of its three key components:

-

Cy3 (Cyanine 3) Dye: A bright, orange-fluorescent dye that forms the reporter component of the molecule. Non-sulfonated Cy3 is inherently hydrophobic, which can lead to aggregation in aqueous solutions. Its stability is notably pH-dependent.

-

PEG3 (Polyethylene Glycol) Linker: A three-unit polyethylene glycol chain. This hydrophilic spacer improves the overall water solubility of the molecule and provides a flexible bridge to minimize steric hindrance between the dye and the target biomolecule.

-

SCO (Strained Cyclooctyne): A highly reactive group that enables covalent labeling of azide-functionalized molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a form of "click chemistry". This reaction is bioorthogonal, meaning it proceeds efficiently in complex biological media without interfering with native cellular processes[1][]. The high ring strain that drives this reaction also makes the SCO group susceptible to degradation[1].

Solubility Profile

The solubility of this compound is a balance between the hydrophobicity of the Cy3 core and the hydrophilicity of the PEG linker. While the PEG chain enhances aqueous solubility compared to the dye alone, careful solvent selection and handling are required.

Table 1: Solubility Characteristics of Cy3-PEG-SCO

| Solvent | Solubility | Recommendations & Remarks |

| Aqueous Buffers (e.g., PBS) | Sparingly Soluble | The PEG linker improves solubility, but aggregation and precipitation can occur at higher concentrations. Direct dissolution in buffers is generally not feasible. |

| Dimethyl Sulfoxide (B87167) (DMSO) | Highly Soluble | Recommended for preparing concentrated stock solutions (e.g., 1-10 mM). Use of anhydrous DMSO is critical to prevent hydrolysis of the reactive group. |

| Dimethylformamide (DMF) | Highly Soluble | A suitable alternative to DMSO for preparing concentrated stock solutions. Anhydrous solvent is required. |

| Ethanol | Moderately Soluble | Can be used, but DMSO or DMF are preferred for achieving high concentration stock solutions. |

For most applications, the recommended procedure is to first prepare a concentrated stock solution in anhydrous DMSO or DMF. This stock can then be added dropwise to the aqueous reaction buffer while vortexing to ensure rapid dispersion and minimize precipitation. The final concentration of the organic co-solvent should typically be kept below 10% to avoid potential denaturation of biological targets like proteins.

Stability Considerations

The stability of this compound is influenced by several factors, including pH, light, temperature, and the composition of the aqueous buffer. Each component of the molecule has distinct vulnerabilities.

Impact of pH

The pH of the aqueous buffer is a critical factor. The Cy3 dye's fluorescence intensity is relatively stable across a broad pH range (pH 4-10)[3][4]. However, the chemical integrity of the dye itself is compromised at pH values above 7.5, leading to gradual degradation[5]. The SCO group can also be sensitive to harsh acidic or basic conditions. Therefore, maintaining a neutral to slightly acidic pH is crucial for long-term stability in aqueous solutions.

Photostability

Like most cyanine (B1664457) dyes, Cy3 is susceptible to photodegradation upon prolonged exposure to light[5]. While it is relatively stable under normal laboratory room light, all solutions containing the dye should be protected from light by storing them in amber vials or wrapping containers in foil to prevent photobleaching and loss of fluorescence[6].

Temperature and Storage

For long-term storage, this compound should be stored as a lyophilized powder or dissolved in an anhydrous organic solvent (e.g., DMSO) at -20°C or -80°C, protected from light and moisture. Aqueous solutions are not recommended for long-term storage. The PEG linker can undergo slow auto-oxidation, a process accelerated by heat, light, and oxygen, which can generate impurities and lower the pH of the solution over time[7][8]. Repeated freeze-thaw cycles should be avoided by aliquoting stock solutions into single-use volumes.

Buffer Composition

The composition of the aqueous buffer can impact the stability of the SCO group. The strained cyclooctyne ring is susceptible to reaction with nucleophiles. Notably, it is known that cyclooctynes can react with thiols. Therefore, buffers containing reagents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) should be avoided. The rate of the SPAAC reaction itself is largely tolerant to changes in buffer identity and ionic strength, but can be affected by organic co-solvents[9].

Table 2: Summary of Stability Factors for this compound in Aqueous Buffers

| Factor | Effect on Cy3 Dye | Effect on PEG Linker | Effect on SCO Group | Recommendation |

| pH > 7.5 | Degradation of the fluorophore structure[5]. | Can accelerate oxidative degradation. | Can be sensitive to harsh basic conditions. | Maintain a neutral to slightly acidic pH (e.g., PBS at pH 7.0-7.2). |

| Light Exposure | Photobleaching, leading to reduced fluorescence[5]. | Can accelerate auto-oxidation[7]. | Generally stable. | Protect solutions from light at all times using amber vials or foil. |

| Elevated Temperature | Generally stable at temperatures used for biological assays. | Accelerates auto-oxidation[8]. | May increase degradation rate. | Store stock solutions at -20°C or -80°C. Prepare working solutions fresh. |

| Freeze-Thaw Cycles | Can introduce moisture, leading to hydrolysis. | Can introduce oxygen, promoting oxidation. | Can be hydrolyzed by condensed moisture. | Aliquot stock solutions into single-use volumes. |

| Reducing Agents (e.g., DTT) | Generally stable. | Generally stable. | Can react with and degrade the cyclooctyne ring. | Avoid buffers containing thiol-based reducing agents. |

| Oxygen | Can contribute to photobleaching. | Can cause oxidative degradation[7]. | Can lead to oxidation of the alkyne. | For long-term storage of solutions, purging with an inert gas like argon is beneficial[7]. |

Mandatory Visualizations

Reaction Mechanism

Experimental Workflows

Experimental Protocols

Protocol for Determining Aqueous Solubility

Objective: To determine the maximum soluble concentration of this compound in a specific aqueous buffer.

Materials:

-

Lyophilized this compound

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.2), sterile-filtered

-

Microcentrifuge tubes

-

Vortex mixer

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare Concentrated Stock Solution: a. Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent moisture condensation. b. Prepare a 10 mM stock solution by dissolving the appropriate amount of powder in anhydrous DMSO. c. Vortex thoroughly to ensure the compound is completely dissolved. The solution should be clear.

-

Prepare Test Solutions: a. Label a series of microcentrifuge tubes, one for each test concentration. b. In each tube, place the desired volume of the aqueous buffer. c. While gently vortexing the buffer, add the required volume of the DMSO stock solution dropwise to achieve a range of final concentrations (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM). Ensure the final percentage of DMSO is low and consistent across all samples (e.g., ≤5%) to minimize its effect.

-

Equilibration and Observation: a. Incubate the tubes at room temperature for at least 1 hour with gentle agitation to allow the solution to reach equilibrium. b. Visually inspect each tube for any signs of precipitation or cloudiness against a dark background.

-

Quantification (Optional): a. Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet any insoluble material. b. Carefully collect the supernatant and measure its absorbance at the λmax of Cy3 (~550 nm) or its fluorescence emission at ~570 nm. c. A plateau in absorbance/fluorescence with increasing concentration indicates the solubility limit has been reached.

-

Determination: a. The highest concentration that results in a completely clear solution after equilibration is considered the practical solubility limit under the tested conditions.

Protocol for Assessing Stability in Aqueous Buffer

Objective: To evaluate the stability of this compound over time in a specific aqueous buffer by monitoring its fluorescence.

Materials:

-

This compound stock solution in anhydrous DMSO

-

Aqueous buffer of interest (e.g., PBS pH 7.2, Tris pH 8.0)

-

Light-blocking microcentrifuge tubes (e.g., amber or wrapped in foil)

-

Fluorometer and cuvettes or a microplate reader

-

Incubator or water bath set to the desired temperature

Procedure:

-

Prepare Test Solution: a. Prepare a fresh working solution of this compound in the test buffer at a concentration suitable for fluorescence measurement (e.g., 1 µM). Ensure the final DMSO concentration is minimal (<1%).

-

Aliquot for Time Points: a. For each buffer condition being tested, create several identical aliquots in separate, labeled, light-protected tubes. You will use one tube per time point to avoid photodamage from repeated measurements on the same sample.

-

Initial Measurement (T=0): a. Immediately take one aliquot from each buffer condition and measure its fluorescence intensity at the appropriate excitation (~550 nm) and emission (~570 nm) wavelengths. This will be your baseline (100%) reading.

-

Incubation: a. Store the remaining aliquots under the desired test conditions (e.g., 4°C in the dark, 37°C in the dark).

-

Periodic Measurements: a. At regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), remove one aliquot for each buffer condition. b. Allow the aliquot to return to room temperature before measuring its fluorescence intensity.

-

Data Analysis: a. For each condition, calculate the percentage of the initial fluorescence intensity remaining at each time point. b. Plot the percentage of fluorescence intensity versus time for each buffer to visualize the stability profile. From this data, the degradation rate or half-life (the time at which fluorescence drops to 50% of the initial value) can be calculated.

References

The Core Principles of Cy3-PEG3-SCO in Fluorescent Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Cy3-PEG3-SCO, a fluorescent labeling reagent pivotal for modern bioconjugation. We will dissect its core components, the mechanism of action, and provide detailed experimental protocols for its application in labeling biomolecules. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this powerful tool in their work.

Introduction to this compound

This compound is a specialized fluorescent probe designed for the specific and covalent labeling of biomolecules within complex biological systems. It is a cornerstone of bioorthogonal chemistry, a field centered on chemical reactions that can occur within living systems without interfering with native biochemical processes. The molecule's architecture is a composite of three distinct functional units:

-

Cy3 (Cyanine 3): A bright, orange-fluorescent dye that serves as the reporter molecule. It is known for its high quantum yield and photostability.

-

PEG3 (Triethylene Glycol): A short, hydrophilic polyethylene (B3416737) glycol linker. This spacer enhances the water solubility of the molecule, prevents aggregation, and minimizes steric hindrance between the dye and the target biomolecule, thereby improving labeling efficiency and reducing non-specific binding.

-

SCO (Strained Cyclooctyne): A reactive group that enables covalent attachment to azide-modified molecules via a catalyst-free "click chemistry" reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

The synergy of these three components makes this compound a versatile tool for a multitude of applications, including fluorescence microscopy, flow cytometry, and the development of targeted therapeutics.

The Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The functionality of this compound is anchored in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This reaction is a highly efficient and bioorthogonal [3+2] cycloaddition between the strained alkyne (the SCO moiety) and an azide (B81097) group that has been incorporated into a target biomolecule.

The key to this reaction is the significant ring strain of the cyclooctyne. This inherent strain dramatically lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly and specifically at physiological temperatures and pH. A critical advantage of SPAAC is that it does not require a cytotoxic copper catalyst, which is necessary for the conventional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][][3] This catalyst-free nature makes SPAAC ideal for labeling molecules in living cells and organisms.

The reaction mechanism is a concerted, pericyclic process known as a Huisgen 1,3-dipolar cycloaddition. The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable, covalent triazole linkage.[1]

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Quantitative Data Summary

The efficiency of labeling with this compound is influenced by several experimental parameters. The following table summarizes recommended conditions for labeling an azide-modified protein, based on protocols for the closely related Cy3-PEG7-SCO.[4][5] These ranges serve as a starting point for optimization.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can enhance reaction efficiency, but may increase the risk of aggregation. |

| Molar Ratio (Dye:Protein) | 3x - 10x | The optimal ratio should be determined empirically for each specific protein to balance labeling efficiency with the risk of protein precipitation and non-specific labeling. |

| Reaction Buffer | PBS, pH 7.0 - 7.4 | A physiologically compatible buffer is recommended. Ensure the buffer is free of azides. |

| Reaction Temperature | 4°C - 37°C | Lower temperatures (4°C) can be used for sensitive proteins, but will necessitate longer reaction times. |

| Reaction Time | 1 - 12 hours | The reaction progress can be monitored to determine the optimal duration. |

| Organic Solvent (DMSO) | < 10% of total volume | The dye is typically dissolved in a small amount of an organic solvent like DMSO before being added to the aqueous protein solution. |

Experimental Protocols

This section provides a detailed methodology for the fluorescent labeling of an azide-modified protein with this compound.

Introduction of an Azide Moiety

Prior to labeling with this compound, an azide group must be introduced into the target biomolecule. This can be accomplished through various methods, including:

-

Metabolic Labeling: Incorporating an azide-containing amino acid analog (e.g., L-azidohomoalanine, AHA) into proteins during synthesis.

-

Enzymatic Modification: Using enzymes like galactosyltransferases to attach azide-modified sugars to glycoproteins.

-

Chemical Modification: Reacting primary amines (e.g., lysine (B10760008) residues) on a purified protein with an azide-functionalized NHS ester.[6]

Protocol for Labeling Azide-Modified Protein

This protocol is optimized for labeling approximately 1 mg of an azide-modified protein.[4]

Materials and Reagents:

-

Azide-modified protein

-

This compound

-

Anhydrous DMSO

-

Reaction Buffer (e.g., 10 mM Phosphate Buffer, pH 7.0, with 100 mM NaCl)

-

Purification column (e.g., Size Exclusion Chromatography, SEC)

Procedure:

-

Protein Preparation:

-

Ensure the azide-modified protein is in a suitable reaction buffer at a concentration of 1-10 mg/mL.

-

If the protein buffer contains incompatible components, exchange it with the reaction buffer using dialysis or a desalting column.

-

-

Dye Preparation:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Dissolve the this compound in anhydrous DMSO to a final concentration of 1-10 mM to create a stock solution. Vortex briefly to ensure complete dissolution.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the azide-modified protein with the desired molar excess of the this compound stock solution.

-

Gently mix the reaction solution by pipetting or brief vortexing.

-

Protect the reaction from light by wrapping the tube in aluminum foil.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C for 12-16 hours for sensitive proteins.

-

-

Purification of Labeled Protein:

-

Separate the labeled protein from unreacted dye using size-exclusion chromatography (e.g., a G-25 column).

-

Equilibrate the column with the desired storage buffer (e.g., PBS, pH 7.4).

-

Load the reaction mixture onto the column.

-

Collect the fractions. The labeled protein will typically elute first, appearing as a colored band, while the free dye will elute later.

-

-

Characterization and Storage:

-

Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).

-

Analyze the labeled protein by SDS-PAGE and visualize the gel under UV light to confirm that the fluorescence co-localizes with the protein band.

-

Store the purified, labeled protein at 4°C for short-term storage or in aliquots at -80°C for long-term storage, protected from light.

-

Mandatory Visualizations

Signaling Pathway and Reaction Mechanism

Caption: The SPAAC reaction between this compound and an azide-modified biomolecule.

Experimental Workflow

Caption: Experimental workflow for labeling an azide-modified protein with this compound.

References

Cy3-PEG3-SCO: A Technical Guide to a Versatile Bioorthogonal Probe

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent probe Cy3-PEG3-SCO, detailing its core features, advantages, and applications in biological research and drug development. The information presented herein is designed to enable researchers to effectively integrate this versatile reagent into their experimental workflows.

This compound is a specialized fluorescent labeling reagent composed of three key functional components: a Cyanine3 (Cy3) fluorophore, a three-unit polyethylene (B3416737) glycol (PEG3) linker, and a strained cyclooctyne (B158145) (SCO) moiety. This molecular design facilitates the covalent labeling of azide-modified biomolecules through a highly efficient and bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Core Features and Advantages

The modular nature of this compound provides several distinct advantages for researchers:

-

Bright and Photostable Fluorescence: The Cy3 fluorophore is a well-characterized dye that exhibits bright fluorescence in the orange-red region of the visible spectrum, making it compatible with standard fluorescence microscopy and flow cytometry instrumentation.[1][2]

-

Enhanced Solubility and Reduced Non-specific Binding: The hydrophilic PEG3 linker improves the solubility of the probe in aqueous buffers, which is crucial for biological experiments.[1] This linker also helps to minimize non-specific binding to proteins and cell surfaces, thereby enhancing the signal-to-noise ratio in imaging and detection assays.[2]

-

Bioorthogonal Reactivity: The SCO group enables covalent labeling of azide-containing molecules via SPAAC, a type of copper-free click chemistry.[1] This reaction is highly specific and can be performed in complex biological environments, including living cells, with minimal interference from native functional groups.[][4] The absence of a cytotoxic copper catalyst makes it particularly well-suited for live-cell imaging applications.[1][]

-

Precise Labeling Control: SPAAC allows for the precise, covalent attachment of the Cy3 dye to a biomolecule of interest that has been metabolically, enzymatically, or chemically modified to contain an azide (B81097) group.

Quantitative Data

The performance of this compound is largely determined by the photophysical properties of the Cy3 fluorophore and the kinetics of the SPAAC reaction. The following tables summarize key quantitative data.

| Property | Value | Source |

| Excitation Maximum (λex) | ~550 nm | [1] |

| Emission Maximum (λem) | ~570 nm | [1] |

| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | [5] |

| Molecular Formula | C₅₅H₈₁N₄O₁₀Cl (Representative for similar structures) | [6] |

| Molecular Weight | 993.72 g/mol (Representative for similar structures) | [6] |

Table 1: Physicochemical and Spectroscopic Properties of Cy3-based Probes.

| Cyclooctyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |

| Cyclooctyne (OCT) | ~0.0024 | The parent, unsubstituted cyclooctyne. |

Table 2: Representative Reaction Kinetics of Cyclooctynes in SPAAC. The specific rate for the SCO moiety in this compound may vary.[7]

Experimental Protocols

The following is a general protocol for the fluorescent labeling of an azide-modified protein with this compound. This protocol should be optimized for specific proteins and experimental conditions.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.4

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Purification column (e.g., size-exclusion chromatography) appropriate for the protein size

Procedure:

-

Reagent Preparation:

-

Conjugation Reaction:

-

Purification:

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy3 (~550 nm).[6]

-

Visualizations

The following diagrams illustrate the SPAAC reaction mechanism and a typical experimental workflow for protein labeling.

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: Experimental workflow for labeling an azide-modified protein.

References

Cy3-PEG3-SCO safety and handling guidelines

An In-depth Technical Guide on the Safety and Handling of Cy3-PEG3-SCO

Compound Overview

This compound is a specialized chemical reagent used in bioconjugation and chemical biology. It integrates a bright, orange-fluorescent Cy3 dye with a strained cyclooctyne (B158145) functional group via a hydrophilic PEG3 linker. Its primary application is in copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This allows for the covalent labeling of azide-modified biomolecules, such as proteins, nucleic acids, and glycans, under physiological conditions, making it a valuable tool for in vitro and in vivo imaging and analysis.

Physical and Chemical Properties

Quantitative data for the complete this compound conjugate is not available. The table below summarizes the general properties of its components.

Table 1: General Physical and Chemical Properties of Components

| Property | Cyanine (B1664457) Dyes (General) | Polyethylene Glycol (PEG) | Cyclooctyne (General) |

| Typical Appearance | Colored solid (e.g., red, green)[1] | White, waxy solid or viscous liquid[2] | Clear liquid[3] |

| Solubility | Varies; typically soluble in organic solvents (DMSO, DMF). | Soluble in water, ethanol, and many other organic solvents[2]. | Soluble in THF, acetonitrile, diethyl ether, and most organic solvents[3]. |

| Stability | Often sensitive to light. | Generally stable in the presence of acid and base[2]. | Can be unstable due to high ring strain; requires careful storage[4]. |

Toxicological Information and Hazard Identification

A complete toxicological profile for this compound is not available. The potential hazards are inferred from its components.

Table 2: Hazard and Toxicity Profile of Components

| Component | Potential Hazards | Toxicological Summary |

| Cyanine Dyes | May cause skin and eye irritation. Avoid formation of dust and aerosols[5]. | Specific toxicity data (e.g., LD50) is not widely available and varies by specific dye structure. Handle as a potentially hazardous substance. |

| Polyethylene Glycol (PEG) | Generally considered to be non-toxic and non-irritating[2][6]. | PEG is widely used in pharmaceuticals and is considered safe[6][7][8]. PEGs with a molecular weight below 30 kDa are typically excreted by the kidneys[2]. |

| Cyclooctyne Derivatives | The high reactivity of the strained alkyne is the primary concern[4]. | Specific toxicity data is not available. The main risk is associated with high reactivity rather than inherent toxicity. |

Summary of Potential Health Effects:

-

Eye Contact: May cause irritation.

-

Skin Contact: May cause skin irritation. Avoid contact[5].

-

Inhalation: Avoid breathing dust or aerosols, which may be harmful[5].

-

Ingestion: May be harmful if swallowed.

Safe Handling and Personal Protection

Adherence to standard laboratory safety protocols is essential.

4.1 Engineering Controls:

-

All work involving the handling of the solid compound or its concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure[3].

4.2 Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling[5].

-

Body Protection: A standard laboratory coat must be worn.

4.3 General Hygiene Practices:

-

Avoid all personal contact. Do not eat, drink, or smoke in the laboratory[9].

-

Wash hands thoroughly with soap and water after handling the reagent.

Storage and Stability

Proper storage is critical to maintain the reagent's integrity, particularly for the strained cyclooctyne component.

-

Storage Conditions: Store in a cool, dry, and dark place. For long-term stability, storage at -20°C under an inert gas (e.g., argon or nitrogen) is recommended[3].

-

Container: Keep the container tightly sealed to prevent moisture and air exposure.

-

Light Sensitivity: Protect from light to prevent photobleaching of the Cy3 dye.

Accidental Release and Disposal

-

Spill Response: In case of a spill, wear full PPE. If it is a solid, sweep it up carefully, avoiding dust generation. If it is a solution, absorb it with an inert material. Place all contaminated material into a sealed container for chemical waste disposal.

-

Disposal: Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain.

Experimental Protocol: Labeling of Azide-Modified Proteins

This protocol provides a general methodology for labeling an azide-modified protein with this compound via the SPAAC reaction. Optimization may be required for specific proteins and applications.

7.1 Materials Required:

-

Azide-modified protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

-

This compound reagent.

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO).

-

Size-exclusion chromatography column (e.g., PD-10 desalting column) for purification.

7.2 Detailed Methodology:

-

Reagent Preparation:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Mix well by vortexing. This stock solution should be used promptly or aliquoted and stored at -20°C, protected from light and moisture.

-

-

Protein Preparation:

-

Prepare a solution of the azide-modified protein at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer does not contain any primary amines (like Tris) if they can interfere with downstream applications.

-

-

Conjugation Reaction:

-

Add a 5 to 20-fold molar excess of the this compound DMSO stock solution to the protein solution.

-

Note: To maintain protein stability, the final concentration of DMSO in the reaction mixture should ideally not exceed 10% (v/v)[10].

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light by wrapping the tube in aluminum foil.

-

-

Purification of Labeled Protein:

-

Following incubation, remove the unreacted this compound reagent by passing the reaction mixture through a size-exclusion chromatography column (e.g., PD-10) that has been pre-equilibrated with the desired storage buffer (e.g., PBS).

-

Collect the fractions containing the purified, fluorescently labeled protein, which will elute first.

-

-

Confirmation and Characterization:

-

Confirm successful labeling by measuring the absorbance of the purified product on a UV-Vis spectrophotometer. The spectrum should show a peak for the protein (at 280 nm) and a peak for the Cy3 dye (at ~550 nm).

-

The degree of labeling (DOL) can be calculated from these absorbance values and the extinction coefficients of the protein and dye.

-

Visualized Workflows and Pathways

The following diagrams illustrate the safe handling workflow and the underlying chemical reaction for this compound.

Caption: A logical workflow for the safe handling of this compound.

Caption: The bioorthogonal reaction between an azide and this compound.

References

- 1. assets.greenbook.net [assets.greenbook.net]

- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00456J [pubs.rsc.org]

- 5. cyanine dye 7 Safety Data Sheets(SDS) lookchem [lookchem.com]

- 6. Safety of PEGylated recombinant human full‐length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 8. creativepegworks.com [creativepegworks.com]

- 9. artsci.usu.edu [artsci.usu.edu]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Cy3-PEG3-SCO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent probe Cy3-PEG3-SCO, designed for bioorthogonal labeling and detection. It covers the core physicochemical and spectroscopic properties, detailed experimental protocols for its application in bioconjugation, and the underlying reaction mechanisms.

Core Compound Characteristics

This compound is a specialized fluorescent labeling reagent composed of three key functional parts: a Cyanine3 (Cy3) fluorophore, a 3-unit polyethylene (B3416737) glycol (PEG) linker, and a reactive cyclooctyne (B158145) (SCO) moiety. The Cy3 dye provides a bright fluorescent signal in the orange-red region of the visible spectrum. The PEG linker enhances aqueous solubility and minimizes non-specific binding. The strained cyclooctyne group enables covalent attachment to azide-modified biomolecules through a highly efficient and bioorthogonal "click chemistry" reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is ideal for use in complex biological samples, including live cells, as it does not require a cytotoxic copper catalyst.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and its core fluorophore, Cy3.

| Property | Value | Source |

| Molecular Formula | C47H65N4O6Cl | [1] |

| Molecular Weight | 817.51 g/mol | [1] |

| Purity | > 95% | [1] |

| Appearance | Dark red solid or viscous liquid | [2] |

| Solubility | Soluble in water, DMSO, and DMF | [2] |

| Reactive Group | Cyclooctyne (SCO) | [2][3] |

| Reacts With | Azides (N3), Tetrazines | [1][4] |

| Spectroscopic Property | Value | Source |

| Excitation Maximum (λex) | ~550 nm | [2][3] |

| Emission Maximum (λem) | ~570 nm | [2][3] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [2][5] |

| Fluorescence Quantum Yield (Φ) | ~0.15 | [5] |

Reaction Mechanism and Workflow

The primary application of this compound is the fluorescent labeling of biomolecules that have been modified to contain an azide (B81097) group.[3] This is achieved through the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. The inherent ring strain of the cyclooctyne group allows the reaction to proceed efficiently at physiological temperatures and pH without the need for a copper catalyst.[5] The reaction results in the formation of a stable, covalent triazole linkage.[5]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Caption: Mechanism of SPAAC between this compound and an azide-modified biomolecule.

General Experimental Workflow for Protein Labeling

The following diagram illustrates a typical workflow for labeling an azide-modified protein with this compound.

Caption: Workflow for fluorescently labeling an azide-modified protein with this compound.

Experimental Protocols

Below are generalized protocols for labeling proteins and cells with this compound. These should be optimized for specific applications.

Protocol 1: Labeling of Azide-Modified Proteins

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Purification column (e.g., size-exclusion chromatography) appropriate for the protein size[3]

Procedure:

-

Prepare a stock solution of this compound: Dissolve the required amount of this compound in anhydrous DMSO to create a 1-10 mM stock solution.[2]

-

Prepare the protein solution: Dilute the azide-modified protein in the reaction buffer to a concentration of 1-10 mg/mL.[2]

-

Initiate the reaction: Add a 1.5 to 3.0-fold molar excess of the this compound stock solution to the protein solution.[2] Mix gently.

-

Incubate: Protect the reaction from light and incubate at room temperature for 2-4 hours or at 4°C for 2-12 hours.[2]

-

Purify: Remove unreacted this compound from the labeled protein using size-exclusion chromatography or dialysis.[2]

-

Characterize: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).[2]

Protocol 2: Labeling of Azide-Modified Cells for Flow Cytometry

This protocol is for labeling cells that have been metabolically engineered to display azide groups on their surface glycans.

Materials:

-

Azide-modified and control cell suspensions (1-5 x 10^6 cells/mL)

-

This compound

-

Anhydrous DMSO

-

Staining Buffer (e.g., PBS with 1% BSA)

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-5 mM.[6]

-

Prepare Staining Solution: Dilute the stock solution in pre-warmed (37°C) Staining Buffer to a final concentration of 5-30 µM. The optimal concentration should be determined empirically.[6]

-

Cell Harvesting and Washing: Harvest cells and wash twice with ice-cold PBS to remove unincorporated azide precursors. Resuspend cells in Staining Buffer at 1-5 x 10^6 cells/mL.[6]

-

Cell Staining: Add the this compound staining solution to the cells. Incubate for 30-60 minutes at 37°C, protected from light.

-

Wash: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash twice with ice-cold Staining Buffer to remove unreacted dye.

-

Flow Cytometry Analysis: Resuspend the cells in a suitable buffer for analysis. Analyze on a flow cytometer with appropriate lasers (e.g., 532 nm or 561 nm) and emission filters (e.g., 570/20 nm bandpass).[6]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat to prevent skin and eye contact.[3]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood.[3]

-

Storage and Stability: Upon arrival, store the compound at -20°C.[1] Protect from light and moisture to prevent degradation.[1]

Logical Relationships for Successful Labeling

For a successful labeling experiment, several conditions must be met. The following diagram outlines these critical dependencies.

References

Storing and Handling Cy3-PEG3-SCO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proper storage and handling procedures for Cy3-PEG3-SCO, a fluorescent labeling reagent. The information presented here is compiled from technical data sheets, safety guidelines, and established laboratory protocols for similar cyanine (B1664457) dye conjugates. Adherence to these guidelines is crucial for ensuring the stability, performance, and safety of the reagent.

Disclaimer: Specific data for this compound is limited. Therefore, this guide leverages information from closely related compounds, such as Cy3-PEG7-SCO and other Cy3 derivatives. Researchers should always consult the manufacturer-specific documentation for their particular product.

Core Properties and Chemical Data

This compound is a molecule composed of three key functional parts: a Cy3 (cyanine-3) fluorophore, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a strained cyclooctyne (B158145) (SCO) reactive group. The Cy3 dye provides a bright orange-red fluorescent signal, the hydrophilic PEG linker enhances aqueous solubility and reduces non-specific binding, and the SCO group allows for covalent labeling of azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry.

Table 1: Photophysical and Chemical Properties of Cy3

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~550 - 555 nm | [1][2] |

| Emission Maximum (λem) | ~570 - 572 nm | [1][2] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [2][3] |

| Quantum Yield (Φ) | ~0.15 - 0.24 | [3][4] |

| Reactive Group | Cyclooctyne (SCO) | [1] |

| Reacts With | Azides (N₃), Tetrazines | [1] |

| Solubility | DMSO, DMF, Water (enhanced by PEG) | [2][5] |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, safety precautions can be derived from data on its constituent parts, primarily the Cy3 dye.

Table 2: Personal Protective Equipment (PPE) and Safety Precautions

| Precaution | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |

| Eye Protection | Safety glasses or goggles. | To protect against splashes. |

| Body Protection | Standard laboratory coat. | To protect clothing. |

| Ventilation | Handle in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of dust or aerosols. |

| General Hygiene | Wash hands thoroughly after handling. | To prevent accidental ingestion or contact. |

Storage and Stability

Proper storage is critical to maintain the integrity and reactivity of this compound. The primary concerns are degradation of the Cy3 dye and hydrolysis of the reactive SCO group.

Table 3: Recommended Storage Conditions

| Form | Temperature | Light/Moisture | Rationale |

| Lyophilized Powder | -20°C (long-term) | Protect from light and moisture. | Prevents degradation of the fluorophore and hydrolysis of the SCO group. |

| Stock Solution (in anhydrous DMSO/DMF) | -20°C | Protect from light and moisture. Aliquot to avoid freeze-thaw cycles. | Anhydrous solvent prevents hydrolysis. Aliquoting minimizes exposure to moisture and temperature fluctuations. |

| Aqueous Working Solutions | Prepare fresh for each use. | Protect from light. | The SCO group is susceptible to degradation in aqueous buffers over extended periods. |

pH Considerations:

The stability of the Cy3 dye is pH-dependent. It is relatively stable in the physiological pH range of 4-10[2][3]. However, for labeling reactions and storage of conjugates, a pH of 7.0-7.5 is generally recommended to ensure the stability of both the dye and the target biomolecule[6].

Experimental Protocols

The following protocols provide a general framework for using this compound in a typical protein labeling experiment via SPAAC.

Preparation of Stock Solution

-

Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent moisture condensation.

-

Reconstitution: Add a sufficient volume of anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to achieve a desired stock concentration (e.g., 1-10 mM).

-

Dissolution: Vortex briefly to ensure the compound is fully dissolved.

-

Storage: Store the stock solution at -20°C in small, single-use aliquots, protected from light.

Protein Labeling via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol is a starting point and may require optimization for specific proteins and applications.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound stock solution (10 mM in anhydrous DMSO)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Adjust the concentration of the azide-modified protein to 1-5 mg/mL in the reaction buffer.

-

Reaction Setup: In a microcentrifuge tube, add a 5 to 20-fold molar excess of the this compound stock solution to the protein solution. Gently mix by pipetting.

-

Incubation: Protect the reaction from light and incubate at room temperature for 1-4 hours or at 4°C overnight. For sensitive proteins, the lower temperature and longer incubation time are recommended[7].

-

Purification: Remove unreacted dye from the labeled protein using a desalting column, size-exclusion chromatography, or dialysis[1]. The labeled protein will typically elute first, followed by the smaller, unreacted dye.

Determination of the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, is a critical quality control parameter. It can be determined spectrophotometrically.

Procedure:

-

Spectrophotometric Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀, for protein) and at the excitation maximum of Cy3 (~550 nm, A_max).

-

Calculation: Use the following formula to calculate the DOL[8][9]:

Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

DOL = A_max / (ε_dye × Protein Concentration)

Where:

-

A₂₈₀: Absorbance of the conjugate at 280 nm.

-

A_max: Absorbance of the conjugate at ~550 nm.

-

CF: Correction factor for the dye's absorbance at 280 nm (for Cy3, this is approximately 0.08)[8][10].

-

ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹)[8].

-

ε_dye: Molar extinction coefficient of Cy3 at ~550 nm (150,000 M⁻¹cm⁻¹)[2][3].

-

Visualizations

The following diagrams illustrate key workflows and decision-making processes for handling this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quality control of overexpressed membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. assaygenie.com [assaygenie.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Potential Applications of Cy3-PEG3-SCO in Biomedical Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cy3-PEG3-SCO is a fluorescent labeling reagent that combines the bright and photostable Cyanine3 (Cy3) fluorophore with a three-unit polyethylene (B3416737) glycol (PEG) spacer and a strained cyclooctyne (B158145) (SCO) moiety. This molecule is a powerful tool in biomedical research, primarily utilized for the fluorescent labeling of azide-modified biomolecules through a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is highly specific and efficient under physiological conditions, proceeding without the need for cytotoxic copper catalysts, making it ideal for applications in living cells and complex biological systems.[1][2]

The Cy3 fluorophore offers excellent spectral properties for fluorescence microscopy and other detection methods. The hydrophilic PEG3 linker enhances the water solubility of the molecule, reduces non-specific binding, and provides a flexible spacer to minimize steric hindrance between the dye and the target biomolecule.[3] The SCO group enables covalent attachment to azide-containing molecules with high efficiency and selectivity.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and potential applications of this compound in biomedical research.

Physicochemical and Spectroscopic Properties

The quantitative properties of this compound and the core Cy3 fluorophore are summarized in the tables below. It is important to note that the spectral properties of Cy3 can exhibit slight variations upon conjugation to a biomolecule.

Table 1: Physicochemical Properties of a Representative Cy3-PEG-SCO Compound

| Property | Value | Source |

| Molecular Formula | C₅₅H₈₁N₄O₁₀Cl | [1] |

| Molecular Weight | 993.72 g/mol | [1] |

| Purity | > 95% | [1] |

| Appearance | Dark red solid or viscous liquid | |

| Solubility | Soluble in water and common organic solvents (e.g., DMSO, DMF) | [3] |

| Storage Conditions | -20°C, protect from light and moisture | [1] |

Table 2: Spectroscopic Properties of Cy3

| Property | Value | Source |

| Excitation Maximum (λex) | ~550 nm | [1][4] |

| Emission Maximum (λem) | ~570 nm | [1][4] |

| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.04 (in aqueous solution) to 0.40 (conjugated to DNA) | [5][6] |

Table 3: Reaction Kinetics of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The rate of the SPAAC reaction is dependent on the specific cyclooctyne used. The following table provides second-order rate constants for various cyclooctynes with a model azide (B81097) (benzyl azide) to illustrate the range of reactivity.

| Cyclooctyne Moiety | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes | Source |

| Cyclooctyne (OCT) | ~0.0024 | Parent, unsubstituted cyclooctyne | [7] |

| Dibenzocyclooctyne (DIBO/DBCO) | 0.1 - 0.9 | Commonly used with good reactivity | [7] |

| Bicyclo[6.1.0]nonyne (BCN) | 0.15 - 1.0 | Widely used with excellent kinetics | [7] |

| Biarylazacyclooctynone (BARAC) | ~0.9 | One of the faster cyclooctynes reported | [7] |

Core Technology: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The primary application of this compound lies in the SPAAC reaction. This reaction involves the [3+2] cycloaddition between the strained alkyne (SCO) and an azide-functionalized molecule to form a stable triazole linkage. The inherent ring strain of the cyclooctyne lowers the activation energy of the reaction, allowing it to proceed rapidly and efficiently at physiological temperatures and pH without the need for a copper catalyst.[2] This bioorthogonal nature makes it an invaluable tool for studying biomolecules in their native environment.

Experimental Protocols

The following are generalized protocols for the labeling of proteins and cells using this compound. Optimization may be required for specific applications.

Labeling of Azide-Modified Proteins

This protocol describes the labeling of a protein that has been modified to contain an azide group, for example, through the incorporation of an azide-bearing unnatural amino acid.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Size-exclusion chromatography column (e.g., PD-10 desalting column)

Procedure:

-

Reagent Preparation:

-

Dissolve the azide-modified protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove unreacted this compound using a desalting spin column or by dialysis against PBS.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).

-

Labeling of Cell Surface Glycans

This protocol outlines the labeling of cell surface glycans that have been metabolically engineered to incorporate azide-containing sugars.

Materials:

-

Cells cultured with an azide-containing sugar (e.g., Ac4ManNAz)

-

PBS

-

This compound

-

Anhydrous DMSO

-

Staining buffer (e.g., PBS with 1% BSA)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation:

-

Harvest the azide-modified and control cells.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in staining buffer to a density of 1-5 x 10⁶ cells/mL.

-

-

Staining:

-

Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

-

Dilute the stock solution in pre-warmed (37°C) staining buffer to a final concentration of 5-30 µM.

-

Add the staining solution to the cell suspension and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing:

-

Wash the cells three times with ice-cold staining buffer to remove unreacted dye.

-

-

Analysis:

-

Resuspend the cells in a suitable buffer for analysis by flow cytometry or fluorescence microscopy.

-

Potential Applications in Biomedical Research

The unique properties of this compound make it a versatile tool for a wide range of applications in biomedical research.

Cellular and In Vivo Imaging

This compound is well-suited for fluorescently labeling specific biomolecules for visualization in both fixed and living cells. Its application in SPAAC allows for the labeling of azide-modified proteins, glycans, or lipids, enabling the study of their localization, trafficking, and dynamics. Furthermore, the brightness and spectral properties of Cy3 are advantageous for in vivo fluorescence imaging.[8] A pre-targeting strategy can be employed where an azide-modified targeting moiety (e.g., an antibody) is administered, followed by the this compound, leading to a high signal-to-noise ratio for imaging tumors or specific cell populations.[8]

Targeted Drug Delivery

The ability to conjugate this compound to azide-modified molecules can be exploited in the development of targeted drug delivery systems. For instance, a drug carrier, such as a liposome (B1194612) or nanoparticle, can be functionalized with an azide group.[9] Subsequent reaction with this compound allows for the fluorescent tracking of the drug delivery vehicle to its target site. This enables the visualization and quantification of drug accumulation in specific tissues or cells, providing valuable information for the optimization of drug delivery strategies.

Neuroscience Research

In neuroscience, understanding the intricate network of neuronal connections is crucial. This compound can be used for neuronal tracing. For example, metabolic labeling of neuronal glycans with azide-containing sugars can be followed by reaction with this compound to visualize the morphology and connections of neurons.[10] This approach allows for the study of neuronal development, plasticity, and the identification of specific neural circuits.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. osti.gov [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. CY3-DSPE | BroadPharm [broadpharm.com]

- 10. Neuro-Compatible Metabolic Glycan Labeling of Primary Hippocampal Neurons in Noncontact, Sandwich-Type Neuron-Astrocyte Coculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Combination of Neural Loop Tracing & Tissue Transparency Technology Enables Neuroscience Research - Creative Biolabs [neuros.creative-biolabs.com]

Methodological & Application

Application Notes and Protocols for Labeling Proteins with Cy3-PEG3-SCO

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the fluorescent labeling of proteins with Cy3-PEG3-SCO. This method utilizes a two-stage process involving the site-specific incorporation of an azide (B81097) group into the target protein, followed by a highly efficient and bioorthogonal copper-free click chemistry reaction. The strain-promoted azide-alkyne cycloaddition (SPAAC) allows for the covalent attachment of the Cy3 fluorescent dye to the protein of interest under mild, physiological conditions.[1][2][3][4] The inclusion of a polyethylene (B3416737) glycol (PEG) linker enhances the solubility and minimizes potential aggregation of the labeled protein. This protocol is particularly valuable for researchers requiring precise control over the location of the fluorescent label, which is critical for a variety of applications including fluorescence microscopy, flow cytometry, and immunoassays.

Principle of the Method

The labeling strategy is composed of two primary stages:

-

Introduction of an Azide Moiety: A bioorthogonal azide group must first be introduced into the target protein. A powerful and site-specific method for this is the genetic incorporation of an azide-containing unnatural amino acid, such as p-azidophenylalanine, at a desired position within the protein's sequence.[3][5] This technique offers precise control over the labeling site.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide-modified protein is then reacted with this compound. The cyclooctyne (B158145) (SCO) group is a strained alkyne that readily and specifically reacts with the azide group to form a stable triazole linkage.[2][4] This reaction does not require a copper catalyst, which can be toxic to cells and potentially denature proteins.[3][4]

Experimental Protocols

This protocol is optimized for a starting amount of 1 mg of an azide-modified protein. The amounts can be scaled up or down as needed.

Part 1: Introduction of an Azide Moiety via Unnatural Amino Acid Incorporation

This section provides a general overview. The specific protocol for expressing a protein with an unnatural amino acid will depend on the expression system and the specific unnatural amino acid used.

Materials:

-

Expression vector for the protein of interest, with an amber stop codon (TAG) engineered at the desired labeling site.

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the specific unnatural amino acid.

-

Appropriate host cells (e.g., E. coli).

-

Cell culture media.

-

p-Azidophenylalanine (or other desired azide-containing unnatural amino acid).

-

Protein purification reagents (e.g., chromatography columns and buffers).

Protocol:

-

Transformation: Co-transform the host cells with the expression vector for the protein of interest and the plasmid for the orthogonal synthetase/tRNA pair.

-

Protein Expression:

-

Grow the transformed cells in a suitable medium.

-

Induce protein expression and supplement the medium with the azide-containing unnatural amino acid.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells and lyse them to release the protein.

-

Purify the azide-modified protein using standard chromatography techniques (e.g., affinity, ion exchange, or size-exclusion chromatography).

-

-

Protein Characterization: Confirm the successful incorporation of the azide-containing amino acid and the purity of the protein using techniques such as mass spectrometry and SDS-PAGE.

Part 2: Labeling of Azide-Modified Protein with this compound

Materials:

-

Azide-modified protein (1 mg) in an appropriate buffer (e.g., PBS, pH 7.4). The buffer should be free of any azide-containing compounds.

-

This compound.

-

Anhydrous DMSO.

-

Desalting column (e.g., Sephadex G-25) or dialysis equipment.

Protocol:

-

Preparation of this compound Stock Solution:

-

Dissolve the this compound in anhydrous DMSO to a final concentration of 1-10 mM.

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Labeling Reaction:

-

To 1 mg of the azide-modified protein solution, add the this compound stock solution to achieve a 5- to 20-fold molar excess of the dye over the protein.[6]

-

The final concentration of DMSO in the reaction mixture should be kept below 10% to prevent protein denaturation.

-

Gently mix the components.

-

Incubate the reaction mixture for 2-4 hours at room temperature or for 2-12 hours at 4°C.[7] Protect the reaction from light.

-

-

Purification of the Labeled Protein:

-

It is crucial to remove the unreacted this compound from the labeled protein.

-

Gel Filtration Chromatography:

-

Equilibrate a desalting column with the desired buffer (e.g., PBS, pH 7.4).

-

Carefully load the reaction mixture onto the column.

-

Elute the protein-dye conjugate with the buffer. The labeled protein will elute in the void volume, while the smaller, unreacted dye will be retained and elute later.

-

-

Dialysis:

-

Alternatively, dialyze the reaction mixture against the desired buffer to remove the unreacted dye.

-

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy3 (~550 nm).

-

Store the purified Cy3-labeled protein under appropriate conditions, typically at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage. Protect the conjugate from light.

-

Quantitative Data Summary

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | Start with a 10:1 ratio and optimize as needed.[6] |

| Reaction Buffer pH | 7.0 - 8.5 | SPAAC is tolerant of a wide pH range, but physiological pH is a good starting point.[8] |